4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide
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Overview
Description
4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitronium ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-chlorophenyl)benzamide
- 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-methylphenyl)benzamide
- 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-fluorophenyl)benzamide
Uniqueness
4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
61123-57-7 |
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Molecular Formula |
C28H20BrN3O3 |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
4-bromo-N-[1H-indol-3-yl(phenyl)methyl]-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C28H20BrN3O3/c29-21-12-10-20(11-13-21)28(33)31(22-14-16-23(17-15-22)32(34)35)27(19-6-2-1-3-7-19)25-18-30-26-9-5-4-8-24(25)26/h1-18,27,30H |
InChI Key |
VTEJULBJIXRKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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